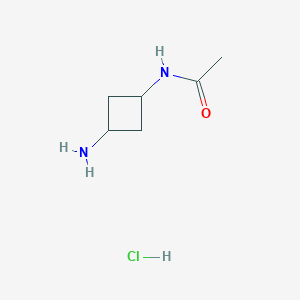
N-(3-氨基环丁基)乙酰胺盐酸盐
描述
N-(3-aminocyclobutyl)acetamide hydrochloride, also known as NAC, is an organic and synthetic compound commonly used in research and laboratory experiments. It is a cyclic amide with a molecular weight of 218.6 g/mol, and a melting point of 154-156°C. NAC has a wide range of applications in scientific research, as it has been used for many different purposes, such as a substrate for enzymatic reactions, a stabilizer for proteins, and a reagent for chemical synthesis. In addition, it has been used in biochemistry and physiology research to study the effects of various drugs and compounds on the body.
科学研究应用
化学合成和衍生物
- 穆赫托罗夫等人(2018年)的研究突出了基于N-(2-羟基-3,5-二硝基苯基)乙酰胺的新3-氮杂双环[3.3.1]壬烷衍生物的合成。这项研究提出了一种方法,允许从被硝基基团激活的芳香体系转化为含有有望用于进一步官能化的基团的3-氮杂双环[3.3.1]壬烷衍生物,如硝基、酰基和氨基。该方法以其简单性和温和条件而闻名,展示了N-(3-氨基环丁基)乙酰胺盐酸盐衍生物在化学合成和药物化学中的潜力(Mukhtorov et al., 2018)。
药理学和治疗应用
- Nirogi等人(2019年)讨论了N-[4-(1-环丁基哌啶-4-氧基)苯基]-2-(吗啡啶-4-基)乙酰胺二盐酸盐(SUVN-G3031)的开发,这是一种有效、选择性和口服活性的组胺H3受体逆激动剂。该化合物表现出高受体占有率和明显的促醒作用,暗示其在治疗人类睡眠障碍中的潜在治疗效果。这一发现表明了类似结构的化合物,如N-(3-氨基环丁基)乙酰胺盐酸盐,在药理学研究中的相关性(Nirogi et al., 2019)。
绿色合成应用
- 张群峰(2008年)探讨了N-(3-氨基-4-甲氧基苯基)乙酰胺的绿色合成,这是偶氮分散染料生产的中间体。开发了一种具有高活性、选择性和稳定性的新型Pd/C催化剂,用于将N-(3-硝基-4-甲氧基苯基)乙酰胺加氢成N-(3-氨基-4-甲氧基苯基)乙酰胺。这项研究强调了N-(3-氨基环丁基)乙酰胺盐酸盐衍生物在环保制造过程中的重要性(Zhang Qun-feng, 2008)。
属性
IUPAC Name |
N-(3-aminocyclobutyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-4(9)8-6-2-5(7)3-6;/h5-6H,2-3,7H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXWHRFHUAURSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminocyclobutyl)acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate](/img/structure/B1383097.png)
![2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B1383099.png)
![2-Benzyl 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1383100.png)
![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383102.png)
![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383103.png)
![6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1383104.png)

![tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1383111.png)
![tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383112.png)



![8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene](/img/structure/B1383118.png)
